molecular formula C11H13FN2 B034803 4-Fluorogramine CAS No. 101909-46-0

4-Fluorogramine

Cat. No. B034803
M. Wt: 192.23 g/mol
InChI Key: GPYAFVBWLYCAMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluorogramine is a compound of significant interest in various fields of chemistry and pharmacology. It's known for its unique structural and chemical characteristics.

Synthesis Analysis

  • The synthesis of 4-Fluorogramine involves the regioselective electrophilic fluorination of indoles, as described in the synthesis of 4-fluoroserotonin and 4-fluoromelatonin. This process uses N-triisopropylsilyl-5-methoxygramine with t-butyllithium to produce the 4-lithio derivative, followed by electrophilic fluorination and side-chain elaboration (Hayakawa et al., 1999).

Molecular Structure Analysis

  • The molecular structure of 4-Fluorogramine and its derivatives is complex and includes various functional groups that contribute to its chemical behavior. For instance, the synthesis of 4-Fluoropyrrolidine derivatives shows the complexity and potential medicinal applications of such structures (Singh & Umemoto, 2011).

Chemical Reactions and Properties

  • The fluorination of (E)-Beta -(Fluoromethylene)-M-Tyrosine and the subsequent synthesis of 4-Fluoro-(E)-Beta -(Fluoromethylene)-M-Tyrosine demonstrates the chemical reactivity of 4-Fluorogramine. This process shows how different fluorinated derivatives are obtained, each with unique properties (Lacan, Satyamurthy, & Barrio, 1995).

Physical Properties Analysis

  • The physical properties of 4-Fluorogramine and related compounds can be deduced from studies on similar fluorinated structures. For example, the synthesis and analysis of 4-Fluorocatechol provide insights into the physical characteristics of such fluorinated compounds (Yong, 2006).

Chemical Properties Analysis

  • The chemical properties of 4-Fluorogramine can be understood through studies on related fluorinated compounds. For instance, the synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines shows the reactivity and potential applications of fluorinated azaheterocycles (Verniest et al., 2010).

Scientific Research Applications

  • Protein Localization and Function in Living Cells and Animals : 4-Fluorogramine is used for studying protein localization and function in living cells, including HEK293T cells, and in living animals such as Caenorhabditis elegans (Baranczak et al., 2015).

  • Metabolic Imaging Agents for Tumors : 4-Fluoro-glutamines are potential metabolic imaging agents for tumors, especially those using glutamine as an alternative energy source. They could be used in positron emission tomography (PET) for in vivo imaging (Qu et al., 2011).

  • Quantifying Cellular Ca2+ Concentrations : Fluo-4, a new fluorescent dye, is used for quantifying cellular Ca2+ concentrations in a specific range, offering enhanced fluorescence emission and a larger dynamic range (Gee et al., 2000).

  • Detecting Fluoride in Water and Nerve Agents : 4-Fluorogramine improves analytical methods for detecting fluoride in water and for detecting phosphorofluoridate nerve agents (Wade et al., 2010).

  • Evaluation of Central Dopaminergic Mechanisms : 4[18F]FluoroLmtyrosine (FMT) serves as a biochemical probe for the noninvasive evaluation of central dopaminergic mechanisms in vivo (Melega et al., 1989).

  • Medicinal Chemistry Applications : 4-Fluoropyrrolidine derivatives are useful in applications like dipeptidyl peptidase IV inhibitors, important in medicinal chemistry (Singh & Umemoto, 2011).

  • Mitochondrial Membrane Potential in Heart Failure : 4-(18)F-tetraphenylphosphonium is useful for in vivo PET measurement of mitochondrial membrane potential, potentially aiding in assessing heart failure pathophysiology and therapy (Gurm et al., 2012).

  • BODIPY-based Fluorescent Indicators : These indicators, based on a similar structure, are used for detecting various physical phenomena and biomolecules (Boens et al., 2012).

  • Psychedelic State Induction : 4-Fluoroamphetamine has been studied for its ability to induce a mild psychedelic state (Kuypers et al., 2019).

  • Cancer Treatment : 5-fluorouracil is widely used in the treatment of various human cancers, especially those of the gastrointestinal tract, breast, and ovary (Stevens et al., 1984).

properties

IUPAC Name

1-(4-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2/c1-14(2)7-8-6-13-10-5-3-4-9(12)11(8)10/h3-6,13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYAFVBWLYCAMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379049
Record name 4-Fluorogramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorogramine

CAS RN

101909-46-0
Record name 4-Fluorogramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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